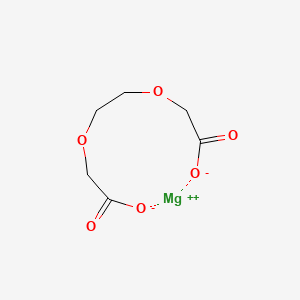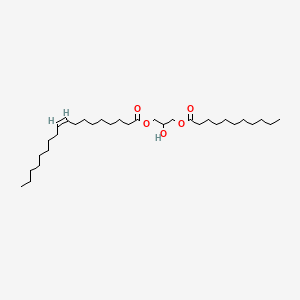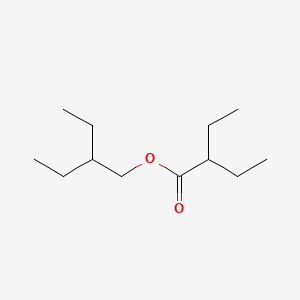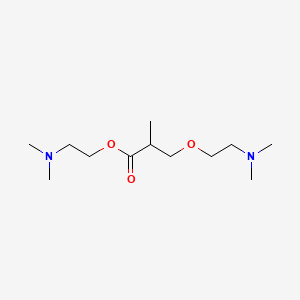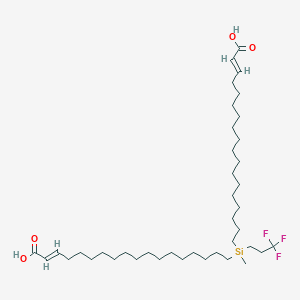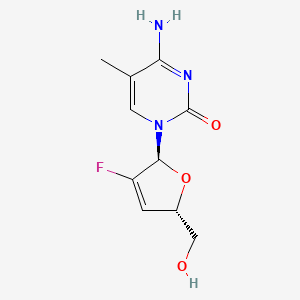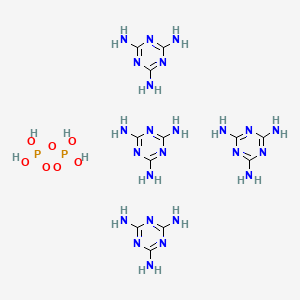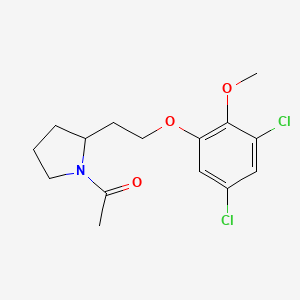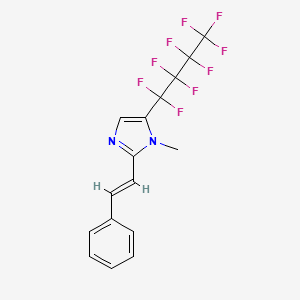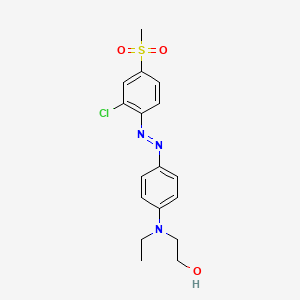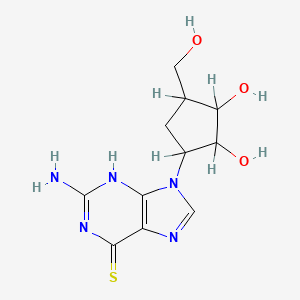
9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” typically involves multi-step organic reactions. The starting materials often include purine derivatives and specific reagents that introduce the thione and amino groups. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce amino groups.
Thionation reactions: using reagents like phosphorus pentasulfide (P2S5) to convert carbonyl groups to thione groups.
Cyclization reactions: to form the cyclopentyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Continuous flow reactors: for efficient and scalable production.
Purification methods: such as crystallization, chromatography, and recrystallization to obtain high-purity products.
化学反応の分析
Types of Reactions
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion of thione to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Transition metal catalysts like palladium (Pd) or platinum (Pt) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, purine derivatives are essential for studying nucleic acids and their functions. This compound may be used in research related to DNA and RNA synthesis, replication, and repair.
Medicine
In medicine, purine derivatives have potential therapeutic applications. This compound may be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism of action of “9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” involves its interaction with molecular targets and pathways. The compound may:
Bind to specific enzymes or receptors: Modulating their activity and affecting biochemical pathways.
Inhibit or activate enzymes: Leading to changes in metabolic processes.
Interact with nucleic acids: Affecting DNA or RNA synthesis and function.
類似化合物との比較
Similar Compounds
Adenine: A purine derivative found in DNA and RNA.
Guanine: Another purine derivative found in DNA and RNA.
Thioguanine: A purine analog used in chemotherapy.
Uniqueness
“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” is unique due to its specific functional groups and structural features
特性
CAS番号 |
88801-85-8 |
|---|---|
分子式 |
C11H15N5O3S |
分子量 |
297.34 g/mol |
IUPAC名 |
2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione |
InChI |
InChI=1S/C11H15N5O3S/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20) |
InChIキー |
XPULRKNZIDAAQY-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(C1N2C=NC3=C2NC(=NC3=S)N)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


